molecular formula C16H15NO3 B087222 N-(4-Methoxybenzylidene)-4-acetoxyaniline CAS No. 10484-13-6

N-(4-Methoxybenzylidene)-4-acetoxyaniline

Cat. No. B087222
CAS RN: 10484-13-6
M. Wt: 269.29 g/mol
InChI Key: HOYWVKUPOCFKOT-UHFFFAOYSA-N
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Description

“N-(4-Methoxybenzylidene)-4-butylaniline (MBBA)” is a nematic liquid crystal molecule . It can be prepared by condensing distilled n-butylaniline and methoxybenzaldehyde . It can be used as an anisotropic solvent which has an isotropic transition temperature of 315K . It is majorly used in the development of liquid crystal cells .


Synthesis Analysis

Two novel zinc(II) complexes containing 4-methoxybenzylidene moieties have been synthesized and characterized by infrared spectroscopy and single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of MBBA has been studied using differential scanning calorimetry (DSC) to investigate the phase transition of the liquid crystal .


Chemical Reactions Analysis

MBBA neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

MBBA is a cloudy light yellow liquid . It is insoluble in water . The phase-transition temperature of the confined MBBA linearly decreased with the inverse pore size compared with that of bulk MBBA .

Mechanism of Action

Target of Action

N-(4-Methoxybenzylidene)-4-acetoxyaniline, also known as 4’-Methoxybenzylidene-4-acetoxyaniline, is a nematic liquid crystal molecule . Its primary targets are the liquid crystal cells, where it is used as an anisotropic solvent .

Mode of Action

The compound interacts with its targets by inducing a phase transition from the nematic phase to the isotropic phase . This interaction is facilitated by the compound’s unique structure, which allows it to align in a specific orientation when subjected to an electric or magnetic field .

Biochemical Pathways

The compound affects the phase transition pathways in liquid crystal cells . The phase transition from the nematic phase to the isotropic phase is a key process in the operation of liquid crystal displays . The compound’s ability to induce this transition influences the optical properties of the liquid crystal cells, thereby affecting the display’s performance .

Result of Action

The molecular and cellular effects of N-(4-Methoxybenzylidene)-4-acetoxyaniline’s action are primarily observed in the changes it induces in the liquid crystal cells . By causing a phase transition, the compound alters the cells’ optical properties, which can be leveraged in the design of liquid crystal displays .

Action Environment

The action, efficacy, and stability of N-(4-Methoxybenzylidene)-4-acetoxyaniline can be influenced by various environmental factors. For instance, the compound’s phase transition temperature can be affected by the size of the pores in which it is confined . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and the presence of an electric or magnetic field .

Safety and Hazards

This chemical is combustible . Hazardous decomposition products include carbon monoxide, oxides of nitrogen, irritating and toxic fumes and gases, and carbon dioxide .

Future Directions

Research on MBBA has focused on its phase transitions when confined within mesoporous silica materials . This could lead to further understanding of the properties of liquid crystals and their potential applications.

properties

IUPAC Name

[4-[(4-methoxyphenyl)methylideneamino]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12(18)20-16-9-5-14(6-10-16)17-11-13-3-7-15(19-2)8-4-13/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYWVKUPOCFKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065090
Record name Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, acetate (ester)
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Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxybenzylidene)-4-acetoxyaniline

CAS RN

10484-13-6
Record name Phenol, 4-((E)-((4-methoxyphenyl)methylene)amino)-, 1-acetate
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Record name Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, 1-acetate
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Record name Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, acetate (ester)
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Record name 4-[[(4-methoxyphenyl)methylene]amino]phenyl acetate
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Q & A

Q1: What structural information about 4'-Methoxybenzylidene-4-acetoxyaniline in its nematic phase was revealed using SC-2D NMR?

A1: The SC-2D NMR experiment successfully differentiated the local dipolar fields of individual protons within 4'-Methoxybenzylidene-4-acetoxyaniline in its nematic phase. The aromatic protons displayed a doublet pattern with a 9.7 kHz splitting, indicating an order parameter of 0.41 for the aromatic rings. Furthermore, the methyl protons of the methoxy group exhibited a triplet pattern with a 10.2 kHz splitting, contrasting with the unresolved singlet pattern observed for the acetoxy group's methyl protons. [] This data provides valuable insights into the molecule's orientation and interactions within the nematic phase.

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